molecular formula C24H15BrN2 B5009395 1-(4-Bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline

1-(4-Bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline

Cat. No.: B5009395
M. Wt: 411.3 g/mol
InChI Key: ZDKMDUYIDDSMTK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring The compound is further substituted with a bromophenyl group and a pyridinyl group, making it a highly functionalized molecule

Properties

IUPAC Name

1-(4-bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN2/c25-19-10-7-17(8-11-19)21-14-23(18-5-3-13-26-15-18)27-22-12-9-16-4-1-2-6-20(16)24(21)22/h1-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKMDUYIDDSMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and ionic liquids has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-pyridin-3-ylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription . The exact molecular targets and pathways involved depend on the specific application and context of use.

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